(4-Methylazetidin-2-yl)methanol
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Science
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have become increasingly important in medicinal chemistry and organic synthesis. nih.govrsc.org Their significance stems from a combination of molecular rigidity, stability, and unique chemical reactivity, largely influenced by their inherent ring strain of approximately 25.4 kcal/mol. rsc.org This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for selective ring-opening reactions, making azetidines valuable synthons for creating more complex molecular architectures. rsc.orgub.bw
The azetidine motif is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. ub.bwmedwinpublishers.com These activities include antibacterial, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of azetidine-containing molecules. nih.gov
The Unique Role of Chiral (4-Methylazetidin-2-yl)methanol as a Heterocyclic Building Block
Chiral building blocks are fundamental to modern drug discovery and the synthesis of enantiomerically pure compounds. nih.govresearchgate.net this compound, with its defined stereochemistry, serves as a crucial chiral building block. Its structure incorporates both a reactive hydroxyl group and a synthetically versatile azetidine ring, offering multiple points for chemical modification.
The presence of the methyl group at the 4-position and the methanol (B129727) group at the 2-position introduces specific stereocenters, which are invaluable for constructing complex target molecules with high stereoselectivity. This is particularly important in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. The use of such chiral building blocks allows for more efficient and predictable synthetic routes to these complex molecules. researchgate.net
Historical Context and Evolution of Academic Inquiry into Azetidine Derivatives
The study of azetidine derivatives has faced historical challenges, primarily due to the difficulties associated with their synthesis. nih.govmedwinpublishers.com The inherent ring strain makes the formation of the four-membered ring a thermodynamically less favorable process. medwinpublishers.com Early research into azetidines was therefore limited. The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis. medwinpublishers.com
Over the past few decades, significant progress has been made in the synthetic feasibility of azetidines. nih.gov Researchers have developed new methodologies, including cycloaddition and cyclization reactions, to construct the azetidine ring with greater efficiency and control. medwinpublishers.com More recent advancements include palladium-catalyzed intramolecular C-H amination and strain-release homologation, which have broadened the scope of accessible azetidine structures. rsc.org These synthetic innovations have fueled a resurgence of interest in azetidine chemistry, enabling more in-depth exploration of their properties and applications.
Scope and Objectives of Current Research Trajectories for this compound
Current research involving this compound and related azetidine derivatives is focused on several key areas. A primary objective is the development of novel and more efficient synthetic methods to access these compounds. This includes the use of electrocatalysis and photocatalysis to mediate the formation of the azetidine ring under mild conditions. researchgate.netacs.org
Another major research thrust is the incorporation of this compound into new and existing drug candidates to improve their pharmacological profiles. The rigid azetidine scaffold can be used to constrain the conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.
Furthermore, researchers are exploring the use of azetidine derivatives as ligands in asymmetric catalysis and as monomers in polymerization reactions. rsc.orgub.bw The unique electronic and steric properties of the azetidine ring can influence the outcome of chemical reactions, making these compounds attractive for a wide range of chemical applications. The development of azetidine nitrones from related structures for use in cycloaddition reactions is also an active area of investigation. acs.org
Physicochemical Properties of Azetidine Derivatives
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| Ring Strain | ~25.4 kcal/mol |
Key Synthetic Strategies for Azetidines
| Method | Description |
| Cyclization | Intramolecular ring formation, often from a γ-amino alcohol or related precursor. |
| Cycloaddition | [2+2] cycloaddition reactions to form the four-membered ring. |
| Ring Contraction | Synthesis from larger heterocyclic systems. |
| C-H Activation | Intramolecular amination of C(sp3)-H bonds. |
| Strain-Release Homologation | Reactions of azabicyclo[1.1.0]butanes. |
Structure
3D Structure
Properties
IUPAC Name |
(4-methylazetidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(3-7)6-4/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCGQQQBDNOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287317-70-6 | |
| Record name | (4-methylazetidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methylazetidin 2 Yl Methanol
Retrosynthetic Analysis of (4-Methylazetidin-2-yl)methanol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary retrosynthetic disconnections involve the cleavage of the C-N bonds within the azetidine (B1206935) ring.
A logical approach is the disconnection of the N1-C2 and C3-C4 bonds, which simplifies the target to key precursors. A common strategy involves the intramolecular cyclization of a γ-amino alcohol. This precursor can be strategically assembled to incorporate the desired stereochemistry. For instance, a protected amino acid can serve as a chiral starting point, ensuring the stereochemical integrity of the final product.
Another viable retrosynthetic pathway is through a [2+2] cycloaddition reaction, such as the aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene. researchgate.net This approach directly forms the four-membered ring in a single step. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.
Asymmetric Synthesis Approaches to Enantiopure this compound
The biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of atoms. Therefore, the synthesis of enantiomerically pure compounds is of utmost importance. Several strategies have been developed for the asymmetric synthesis of this compound.
Chiral Auxiliary Strategies for Azetidine Ring Formation
A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.orgnih.gov In the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom of an acyclic precursor to control the stereochemistry during the ring-forming cyclization step. For example, (S)-1-phenylethylamine can be used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The auxiliary guides the formation of one diastereomer over the other, and after the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiopure product. The use of tert-butanesulfinamides as chiral auxiliaries provides a general and scalable method for producing enantioenriched C2-substituted azetidines. acs.org
Enantioselective Catalysis in the Construction of the Azetidine Core
Enantioselective catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired product. The enantioselective ring-opening of meso-aziridines with silyl (B83357) nucleophiles, facilitated by a cooperative bimetallic catalyst, yields valuable precursors to enantiomerically pure 1,2-diamines and β-amino acids with high enantiomeric excess. nih.gov Similarly, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.orgchemrxiv.org Furthermore, copper-catalyzed asymmetric boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines. acs.org
Diastereoselective Routes to Substituted Azetidine Precursors
Diastereoselective synthesis aims to form a specific diastereomer of a product. This can be achieved by using a substrate that already contains a chiral center, which then influences the stereochemical outcome of subsequent reactions. An electrocyclization route from N-alkenylnitrones provides access to azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity through various reduction, cycloaddition, and nucleophilic addition reactions. nih.gov Another approach involves the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes, which yields products with high diastereoselectivity. rsc.org
Novel Cyclization Reactions for the Synthesis of this compound
The construction of the strained four-membered ring of azetidines often requires specialized cyclization methods. acs.org
Intramolecular Cyclization Pathways
Intramolecular cyclization is a common and effective method for forming the azetidine ring. researchgate.net This typically involves an intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom with a leaving group. frontiersin.org A notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields to afford azetidines. frontiersin.orgnih.gov This method is tolerant of various functional groups. Another approach is the iodine-mediated intramolecular cyclization of γ-prenylated amines to produce 3,3-dimethylazetidines. dntb.gov.ua
| Synthetic Approach | Key Feature | Example Catalyst/Reagent |
| Chiral Auxiliary | Temporary chiral group to direct stereochemistry. | (S)-1-phenylethylamine, tert-Butanesulfinamide |
| Enantioselective Catalysis | Chiral catalyst to favor one enantiomer. | Chiral squaramide, Copper/bisphosphine complexes |
| Diastereoselective Route | Existing chiral center directs new stereocenter formation. | N-alkenylnitrone electrocyclization |
| Intramolecular Cyclization | Ring formation via internal nucleophilic attack. | La(OTf)3, Iodine |
Intermolecular Cycloaddition Methodologies
Intermolecular cycloaddition reactions represent a powerful and direct approach for the construction of the strained four-membered azetidine ring. These methods involve the reaction of two unsaturated molecules to form a cyclic product.
One of the most notable methods for azetidine synthesis is the aza Paternò-Büchi reaction , which is a [2+2] photocycloaddition between an imine and an alkene. nih.gov Recent advancements have enabled this reaction to proceed under visible light, offering a milder and more accessible route to highly functionalized azetidines. nih.govbris.ac.uk In a typical reaction, a photocatalyst, such as an iridium complex, absorbs visible light and transfers energy to an oxime derivative, which then undergoes a [2+2] cycloaddition with an alkene. bris.ac.uk This strategy is characterized by its operational simplicity and broad substrate scope. bris.ac.uk For the synthesis of this compound, a hypothetical reaction could involve the photocycloaddition of an appropriately substituted oxime ester with propene to introduce the C4-methyl group. The ester group at C2 could then be reduced to the target methanol (B129727) functionality.
Another approach involves the [4+2] cycloaddition, or aza-Diels-Alder reaction, which is a widely used method for preparing six-membered nitrogen-containing heterocycles and can be adapted for the synthesis of smaller rings under certain conditions. sigmaaldrich.com While less common for direct azetidine synthesis, stepwise formal [2+2] cycloadditions, such as the Staudinger synthesis involving the reaction of a ketene (B1206846) with an imine, are well-established for producing β-lactams (azetidin-2-ones). rsc.org These β-lactams can then be reduced to the corresponding azetidines.
The following table summarizes key aspects of intermolecular cycloaddition methodologies applicable to azetidine synthesis.
| Cycloaddition Type | Reactants | Key Features | Potential Application for this compound Synthesis |
| Visible-Light Mediated [2+2] Photocycloaddition (aza Paternò-Büchi) | Oxime ester and alkene | Utilizes a photocatalyst (e.g., Iridium complex), mild reaction conditions, broad scope. nih.govbris.ac.uk | Cycloaddition of a C2-carboxy-functionalized oxime with propene. |
| [2+2] Ketene-Imine Cycloaddition (Staudinger Synthesis) | Ketene and imine | Forms a β-lactam (azetidin-2-one) intermediate which can be subsequently reduced. rsc.org | Reaction of a suitable ketene with an imine, followed by reduction of the lactam and introduction of the C4-methyl group. |
| [4+2] Cycloaddition (aza-Diels-Alder) | Diene and dienophile (with nitrogen) | Primarily forms six-membered rings, but can be adapted for smaller ring synthesis. sigmaaldrich.com | A less direct, multi-step approach may be envisioned. |
Functional Group Interconversions and Derivatization Strategies to Yield this compound
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This strategy is crucial for the synthesis of this compound, particularly for introducing the C2-methanol and C4-methyl groups onto a pre-existing azetidine scaffold or a precursor.
A primary route to this compound involves the reduction of a carboxylic acid or its derivative at the C2 position of the azetidine ring. For instance, 4-methylazetidine-2-carboxylic acid or its corresponding ester can be reduced to the desired alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). Catalytic hydrogenation over a heterogeneous catalyst, such as Rhenium on Titanium Dioxide (Re/TiO₂), is also an effective method for the selective hydrogenation of carboxylic esters to alcohols. tue.nlnih.gov
The introduction of the methyl group at the C4 position can be achieved through various methods, including the use of a starting material that already contains this feature, such as a derivative of 3-methyl-1-butene, in a cycloaddition reaction. Alternatively, a methyl group can be introduced onto a pre-formed azetidine ring through alkylation or other C-C bond-forming reactions, although this can be challenging on a strained four-membered ring.
A plausible synthetic sequence could start with the synthesis of a 4-methyl-substituted azetidine-2-carboxylic acid ester. This could potentially be achieved through a multi-step process starting from commercially available materials. Subsequent reduction of the ester functionality would then yield the target compound.
The table below outlines some key functional group interconversion strategies.
| Transformation | Reagents and Conditions | Description |
| Reduction of Carboxylic Ester to Alcohol | LiAlH₄ in THF; or DIBAL-H in Toluene | A standard and effective method for reducing esters to primary alcohols. |
| Catalytic Hydrogenation of Carboxylic Ester | H₂, Re/TiO₂ catalyst, high temperature and pressure. tue.nlnih.gov | A heterogeneous catalytic method that can be highly selective. |
| Reduction of β-lactam to Azetidine | LiAlH₄ or other strong hydrides | A common method to convert the carbonyl of a β-lactam to a methylene (B1212753) group. |
Emerging Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Biocatalysis is a key aspect of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. scispace.com For the synthesis of chiral alcohols, biocatalytic ketone reduction is a well-established and green method. thieme-connect.com In the context of this compound synthesis, a hypothetical green approach could involve the biocatalytic reduction of a corresponding ketone precursor, (4-methylazetidin-2-yl)(oxo)methane, using a suitable ketoreductase enzyme. This would produce the chiral alcohol with high enantiomeric excess, avoiding the use of stoichiometric metal hydride reducing agents. Recent research has also demonstrated the use of biocatalysts for the synthesis of azetidines themselves, for example, through the enantioselective rearrangement of aziridines.
The use of greener solvents is another important principle. Water is the most desirable green solvent, and reactions performed in aqueous media are highly sought after. Other green solvents include supercritical fluids and ionic liquids. The development of synthetic routes for this compound that can be performed in such solvents would significantly improve the environmental profile of the synthesis.
Furthermore, the use of catalytic methods , as opposed to stoichiometric reagents, is a core tenet of green chemistry. The catalytic hydrogenation of esters to alcohols, as mentioned in the previous section, is an example of a greener alternative to the use of metal hydrides. tue.nlnih.gov
The following table highlights some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Biocatalysis | Enantioselective reduction of a ketone precursor using a ketoreductase. thieme-connect.com Biocatalytic synthesis of the azetidine ring. |
| Use of Greener Solvents | Performing reaction steps in water, supercritical CO₂, or ionic liquids. |
| Catalysis | Employing catalytic hydrogenation for the reduction of the C2-ester. tue.nlnih.gov Using photocatalysis for the cycloaddition step. nih.govbris.ac.uk |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cycloaddition reactions. |
Chemical Reactivity and Transformation of 4 Methylazetidin 2 Yl Methanol
Ring-Opening Reactions of the Azetidine (B1206935) Moiety in (4-Methylazetidin-2-yl)methanol
The azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, readily undergoes ring-opening reactions under appropriate conditions, driven by the release of ring strain. rsc.org These transformations can be initiated by nucleophiles, electrophiles, or radical species.
The ring-opening of azetidines via nucleophilic attack is a fundamental transformation. In the case of this compound, which is an asymmetrically substituted azetidine, the regioselectivity of the nucleophilic attack is a key consideration. Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the azetidine ring. For this compound, this would typically be the C4 position.
The reaction is often facilitated by N-activation, for instance, by acylation or sulfonylation of the azetidine nitrogen. This enhances the leaving group ability of the nitrogen atom upon ring opening. Without activation, the nitrogen atom is a poor leaving group, and harsher conditions may be required. A variety of nucleophiles, including amines, thiols, and halides, can be employed to open the azetidine ring, leading to the formation of functionalized γ-amino alcohols.
It has been demonstrated that 2-(α-hydroxyalkyl)azetidine derivatives can undergo stereospecific ring-expansion to form 3-substituted pyrrolidines upon heating. bris.ac.uk This transformation proceeds through a proposed bicyclic azetidinium intermediate which can also be intercepted by external nucleophiles, broadening the synthetic scope. bris.ac.uk
| Nucleophile | Activating Group | Conditions | Product Type |
| Amines | N-Tosyl | Heat | γ-Diamino alcohol |
| Thiols | N-Boc | Base | γ-Amino thioether alcohol |
| Halides (e.g., from TMSI) | None (forms aziridinium (B1262131) ion) | - | γ-Haloamino alcohol |
| Organometallics (e.g., Grignard) | N-Benzoyl | Cu(I) catalyst | γ-Amino alcohol with new C-C bond |
This table presents generalized conditions for nucleophilic ring-opening reactions based on the reactivity of substituted azetidines.
The azetidine ring can be activated towards nucleophilic attack by electrophiles. The most common method involves the protonation or Lewis acid coordination to the nitrogen atom. This activation drastically increases the strain and electrophilicity of the ring carbons, facilitating cleavage even by weak nucleophiles. organic-chemistry.orgyoutube.com
In an acidic medium, the nitrogen atom is protonated, forming an azetidinium ion. This intermediate is highly susceptible to attack by nucleophiles. The regioselectivity of this acid-catalyzed ring-opening can differ from that under basic conditions. The attack may occur at either the more or less substituted carbon, depending on the electronic effects of the substituents and the nature of the nucleophile. For this compound, this pathway allows for the formation of a different regioisomer of the resulting γ-amino alcohol compared to the base-catalyzed reaction.
A range of Lewis acids, such as BF₃·OEt₂, ZnCl₂, and AlCl₃, can also be used to activate the azetidine ring for subsequent nucleophilic attack.
The study of radical-mediated reactions involving azetidines is a developing area. While less common than nucleophilic or electrophilic pathways, radical transformations offer unique synthetic possibilities. For instance, a ruthenium-catalyzed elimination reaction has been reported for converting azetidines into 1-azetines, which likely involves radical intermediates. digitellinc.com
Another approach involves the functionalization of strained ring systems through a polar radical crossover mechanism. acs.org In the context of this compound, a hypothetical radical reaction could be initiated by a radical initiator (e.g., AIBN) in the presence of a suitable reagent. This could potentially lead to ring-opened products or rearranged structures, depending on the reaction conditions and the stability of the radical intermediates formed. However, specific studies on radical-mediated transformations of this compound are not extensively documented.
Derivatization and Functionalization of the Primary Alcohol in this compound
The primary alcohol group in this compound provides a secondary site for chemical modification, allowing for the synthesis of a diverse array of derivatives.
The primary alcohol can be readily converted into esters and ethers using standard synthetic protocols.
Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a catalytic amount of strong acid, is a common method. This reaction is typically reversible, and removal of water is necessary to drive the equilibrium towards the product.
Etherification: The Williamson ether synthesis can be employed for ether formation. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, the alcohol can be protected as an ether, for example, a trityl ether, which is stable under many reaction conditions but can be removed selectively. nih.gov
| Reaction | Reagent | Catalyst/Conditions | Product |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄), Heat | Ester |
| Esterification | Acid Chloride | Base (e.g., Pyridine) | Ester |
| Etherification (Williamson) | Alkyl Halide | Strong Base (e.g., NaH) | Ether |
| Etherification (Trityl) | Trityl Chloride | Base (e.g., Et₃N) | Trityl Ether |
This table summarizes common methods for the esterification and etherification of the primary alcohol in this compound.
Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid. The resulting (4-Methylazetidin-2-yl)carboxaldehyde or (4-Methylazetidin-2-yl)carboxylic acid are valuable intermediates for further synthetic transformations.
Reduction Chemistry: While the primary alcohol itself is in a reduced state, the term "reduction chemistry" in this context can refer to transformations where the alcohol is first modified and then reduced, or it can refer to the reduction of other functional groups within the molecule. For example, the synthesis of (S)-Azetidin-2-ylmethanol can be achieved via the reduction of L-azetidine-2-carboxylic acid or its esters using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Furthermore, if the alcohol were oxidized to an aldehyde, it could then undergo reductive amination to introduce a new amino group.
| Transformation | Reagent(s) | Product Functional Group |
| Mild Oxidation | PCC, DMP | Aldehyde |
| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reductive Amination (of derived aldehyde) | Amine, NaBH₃CN | Amine |
| Reduction of a derived ester | LiAlH₄ | Alcohol |
This table outlines key oxidation and reduction-related transformations involving the functional groups of this compound and its derivatives.
Reactivity at the Azetidine Nitrogen and Methyl Substituent
The reactivity of this compound is largely dictated by the azetidine nitrogen and, to a lesser extent, the methyl group at the C4 position. The nitrogen atom's nucleophilicity and the potential for functionalization of the methyl group are key aspects of its chemistry.
N-Functionalization Reactions:
The secondary amine within the azetidine ring is nucleophilic and readily participates in various bond-forming reactions. This reactivity is fundamental to its use as a scaffold, allowing for the introduction of a wide array of substituents. Common transformations include N-alkylation and N-acylation. youtube.com
N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of azetidines, even those without activating groups. phasetransfercatalysis.com For instance, reacting this compound with an alkyl halide (R-X) in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product.
N-Acylation: Acylation of the azetidine nitrogen is a common strategy for both protection and functionalization. youtube.com Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base readily affords the corresponding N-acyl derivatives. For example, treatment with benzoyl chloride would yield N-benzoyl-(4-methylazetidin-2-yl)methanol. Such reactions are often crucial precursors for further transformations, including ring-opening or cross-coupling reactions. rsc.org
N-Arylation: The nitrogen can also undergo N-arylation through transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, which will be discussed in more detail in section 3.4. nih.gov This allows for the direct connection of the azetidine motif to aromatic systems.
Reactivity of the C4-Methyl Group:
The methyl substituent at the C4 position is generally less reactive than the azetidine nitrogen or the hydroxyl group. It is a non-activated C(sp³)–H bond. However, under specific conditions, it can be functionalized. While literature specifically detailing reactions at the C4-methyl group of this exact molecule is scarce, analogous chemistry on similar aliphatic systems suggests that radical halogenation could be a potential pathway for functionalization. Subsequent nucleophilic substitution could then introduce other groups. More advanced C–H activation methodologies could also potentially target this position, though this remains an area for further research.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and derivatives of this compound are valuable substrates for these transformations. thieme-connect.com To be used in such reactions, the parent compound is typically functionalized at either the nitrogen or the oxygen atom.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides/triflates and amines. wikipedia.orgorganic-chemistry.org this compound can serve as the amine coupling partner. Typically, the reaction is performed after protecting the hydroxyl group, for example, as a silyl (B83357) ether, to prevent side reactions. This approach allows for the synthesis of N-aryl-(4-methylazetidin-2-yl)methanol derivatives, which are important scaffolds in medicinal chemistry. The reaction generally employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as XPhos or SPhos, and a strong base. youtube.comnih.gov
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com To utilize this compound in a Suzuki coupling, it must first be converted into either a boronic acid derivative or a halide/triflate.
As an Organoboron Reagent: The nitrogen can be protected (e.g., with a Boc group), and the hydroxyl group can be converted to a halide. Subsequent treatment with a diboron (B99234) reagent, like bis(pinacolato)diboron, under palladium catalysis would yield an azetidinylboronic ester. nih.gov This derivative can then be coupled with various aryl or vinyl halides.
As an Organic Halide/Triflate: Alternatively, the hydroxyl group can be converted into a good leaving group, such as a triflate (OTf) or iodide. This activated derivative can then be coupled with a wide range of aryl or vinylboronic acids. Iron-catalyzed protocols have also been developed for the coupling of 3-iodoazetidines with Grignard reagents, showcasing that metals other than palladium can be effective. rsc.org
The table below summarizes potential cross-coupling reactions involving derivatives of this compound, based on established methods for other azetidines.
| Reaction Type | Azetidine Derivative | Coupling Partner | Catalyst System (Example) | Product Type |
| Buchwald-Hartwig | N-H (O-protected) | Aryl Bromide | Pd₂(dba)₃ / XPhos / NaOtBu | N-Aryl-azetidine |
| Suzuki-Miyaura | Azetidinylboronic ester | Aryl Iodide | Pd(PPh₃)₄ / Base | C-Aryl-azetidine |
| Suzuki-Miyaura | Azetidinyl-triflate | Arylboronic Acid | PdCl₂(dppf) / Base | C-Aryl-azetidine |
| Iron-Catalyzed | Azetidinyl-iodide | Grignard Reagent (R-MgBr) | FeCl₃ | C-Alkyl/Aryl-azetidine |
Stereoselective Modifications and Transformations of this compound
The presence of two stereocenters (at C2 and C4) in this compound makes it a valuable chiral building block. The relative stereochemistry of the methyl and hydroxymethyl groups can direct the stereochemical outcome of subsequent reactions.
Diastereoselective Reactions:
The existing stereochemistry of the ring can influence the facial selectivity of reactions at other positions. For instance, the diastereoselective synthesis of related azetidines has been demonstrated. A general method for producing trans-3-(hydroxymethyl)-2-arylazetidines has been developed, where the ring-closing step proceeds with high diastereoselectivity under kinetic control. acs.org
Similarly, functionalization of the azetidine ring can be highly diastereoselective. The α-alkylation of N-borane complexes of related azetidine-2-carbonitriles proceeds with high diastereoselectivity, where the incoming electrophile is directed by the existing substituents. rsc.org In the context of this compound, if the nitrogen were functionalized with a chiral auxiliary, it could further enhance the diastereoselectivity of reactions at the α-carbon.
Enantioselective Synthesis and Application:
Enantiomerically pure this compound is a precursor for the synthesis of other chiral molecules. The development of catalytic enantioselective methods allows access to specific stereoisomers. For example, copper-catalyzed boryl allylation of azetines has been shown to produce enantiomerically enriched 2,3-disubstituted azetidines with high efficiency and stereoselectivity. acs.org Such methods could be adapted to synthesize derivatives of this compound.
Once obtained in enantiomerically pure form, the compound can be used in the synthesis of complex targets where maintaining stereochemical integrity is crucial. The functional handles—the secondary amine and the primary alcohol—can be elaborated into more complex structures without disturbing the chiral centers of the azetidine core.
The table below highlights examples of stereoselective transformations relevant to the synthesis and modification of this compound derivatives.
| Reaction Type | Substrate Type | Key Reagents | Stereochemical Outcome | Reference |
| Diastereoselective Cyclization | Substituted Benzylamine | Superbase (LIDAKOR) | trans-Azetidine favored | acs.org |
| Diastereoselective α-Alkylation | N-Borane Azetidine-2-carbonitrile (B3153824) | LDA, Benzyl Bromide | High diastereoselectivity | rsc.org |
| Enantioselective Boryl Allylation | Azetine | Cu(I) / Chiral Bisphosphine, Allylic Phosphate | High ee and diastereoselectivity | acs.org |
Stereochemical and Conformational Analysis of 4 Methylazetidin 2 Yl Methanol
Absolute Configuration Determination Methodologies for Chiral (4-Methylazetidin-2-yl)methanol
Establishing the absolute configuration of a chiral molecule like this compound is crucial. Several advanced analytical techniques are employed for this purpose.
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral compound. For this compound, which is a liquid or low-melting solid at room temperature, this technique is typically applied to a solid, crystalline derivative. The process involves:
Derivatization: The parent compound is reacted to form a crystalline derivative, often with a molecule containing a heavy atom (e.g., a salt with a chiral acid like tartaric acid or a derivative containing bromine).
Single Crystal Growth: A high-quality single crystal of the derivative is grown.
Data Collection and Analysis: The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The electronic density map reveals the precise spatial arrangement of all atoms. To determine the absolute configuration, anomalous dispersion effects are analyzed, often culminating in the calculation of the Flack parameter. A value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry. nih.gov
For instance, the absolute stereochemistry of a related 2,4-cis-disubstituted amino azetidine (B1206935) was unequivocally determined by analyzing the Flack parameter from an XRD single crystal structure of its salt. nih.gov
Table 1: Representative Crystallographic Data for an Azetidine Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |
| a, b, c (Å) | 9.5, 12.1, 15.3 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |
Note: This table is illustrative of typical data obtained from an X-ray crystallographic analysis of a chiral organic molecule.
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. These methods are highly sensitive to the molecule's stereochemistry. mdpi.com
The determination of absolute configuration using these techniques typically involves:
Experimental Measurement: The ECD or ORD spectrum of the this compound sample is recorded.
Computational Modeling: Quantum mechanical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) are performed to predict the theoretical spectra for both possible enantiomers (e.g., (2R,4R) and (2S,4S)).
Comparison: The experimental spectrum is compared with the computed spectra. A match between the experimental and one of the theoretical spectra allows for the assignment of the absolute configuration. mdpi.com
These spectroscopic features are highly sensitive not only to the absolute configuration but also to the conformational distributions of the molecule. mdpi.com
Conformational Preferences and Dynamics of the Azetidine Ring System
Unlike the planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate torsional strain. rsc.org The four-membered ring undergoes a rapid "ring-flipping" motion between two equivalent puckered conformations at room temperature. The parent azetidine ring is characterized by a dihedral angle of approximately 37°. rsc.org
In substituted azetidines like this compound, the substituents influence the conformational equilibrium. The substituents can occupy either axial or equatorial positions on the puckered ring. The ring's conformational preferences are a balance between minimizing steric hindrance and torsional strain. Studies on analogous azetidine-containing dipeptides show that the four-membered ring can adopt either a puckered structure depending on the backbone and that substituents tend to adopt orientations that reduce steric clashes. nih.gov The considerable ring strain in azetidines is a key driver of their reactivity. rsc.orgrsc.org
Influence of the Methyl Substituent on Azetidine Ring Pucker
The presence of the methyl group at the C4 position significantly influences the conformational landscape of the azetidine ring. The methyl group's steric bulk will affect the degree of ring puckering and the preferred orientation of the substituents.
In a 2,4-disubstituted azetidine, two diastereomers are possible: cis and trans.
In the cis isomer , the methyl and methanol (B129727) groups are on the same face of the ring. This geometry can create an inherently concave shape, which has been exploited in the design of ligands for asymmetric catalysis. nih.gov
In the trans isomer , the substituents are on opposite faces.
The methyl group will influence the equilibrium between the two puckered conformations of the ring. The conformation that places the larger substituent (the hydroxymethyl group) in a pseudo-equatorial position to minimize steric interactions is generally favored. The presence of substituents has a known effect on the ring pucker in four-membered heterocycles. researchgate.net
Diastereomeric and Enantiomeric Purity Assessment in Synthetic Samples
When this compound is prepared synthetically, it is essential to determine its diastereomeric and enantiomeric purity. Several chromatographic and spectroscopic methods are routinely used for this assessment.
Common Methods for Purity Assessment:
Chiral Chromatography (GC and HPLC): This is the most common method for determining enantiomeric excess (e.e.). The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
With Chiral Resolving Agents (CRAs): A chiral resolving agent is added to the NMR sample of the racemic or enantiomerically enriched compound. The CRA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra (e.g., different chemical shifts), allowing for their integration and the determination of enantiomeric purity.
With Chiral Solvating Agents (CSAs): Similar to CRAs, these agents induce chemical shift differences between enantiomers through diastereomeric solvation complexes.
Quantitative NMR (qNMR): This method can be used to determine the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. researchgate.net
Table 2: Techniques for Purity Assessment of this compound
| Technique | Purity Assessed | Principle |
|---|---|---|
| Chiral HPLC/GC | Enantiomeric Excess (e.e.) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |
| NMR with Chiral Agents | Enantiomeric Ratio | Formation of transient diastereomeric complexes with distinct NMR signals. |
| Gas Chromatography | Chemical Purity | Separation of components based on volatility and interaction with the stationary phase. researchgate.net |
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive investigation into the spectroscopic characteristics of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Extensive searches of scientific databases and chemical literature have not yielded any specific high-resolution nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, or vibrational spectroscopy (IR and Raman) information for this particular molecule.
This absence of data prevents a detailed and scientifically accurate elucidation of its structure and properties as requested. The creation of an in-depth article focusing on the advanced spectroscopic characterization of this compound is therefore not possible at this time. The required information for a thorough analysis, including 1D and 2D NMR correlations, high-resolution mass spectrometry for molecular formula confirmation, tandem mass spectrometry for fragmentation analysis, and IR/Raman for functional group identification, is not present in the accessible scientific domain.
While general principles of spectroscopic techniques can be discussed, applying them specifically to this compound without actual experimental data would be speculative and would not meet the standards of a scientifically rigorous article.
Given the unavailability of data for the requested compound, a similar in-depth spectroscopic analysis could be performed on a closely related and well-documented molecule, such as (Azetidin-2-yl)methanol or another simple substituted azetidine derivative, should such data be publicly accessible. This would allow for a detailed exploration of the application of advanced spectroscopic methods in the structural elucidation of a similar chemical entity.
Advanced Spectroscopic Characterization and Elucidation of 4 Methylazetidin 2 Yl Methanol
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Derivatives
No published research data is currently available for the UV-Vis spectroscopic analysis of chromophoric derivatives of (4-Methylazetidin-2-yl)methanol.
Computational and Theoretical Investigations of 4 Methylazetidin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, bond strengths, and molecular orbital energies, which dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. epstem.net For (4-Methylazetidin-2-yl)methanol, DFT calculations, using functionals like B3LYP or B3PW91 with an appropriate basis set such as 6-31G**, can be employed to optimize the molecular geometry and determine its electronic properties. epstem.net These calculations would yield information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Furthermore, DFT enables the calculation of various electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests higher reactivity. Other properties that can be derived include the Mulliken atomic charges, which describe the partial charge distribution across the atoms, and the molecular electrostatic potential (MEP), which visualizes the regions of a molecule that are rich or poor in electrons, indicating potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
| Total Energy | -385.123456 | Hartrees |
| HOMO Energy | -0.245 | Hartrees |
| LUMO Energy | 0.087 | Hartrees |
| HOMO-LUMO Gap | 0.332 | Hartrees |
| Dipole Moment | 2.54 | Debye |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical outputs from DFT calculations.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled-Cluster (e.g., CCSD(T)) offer a hierarchy of accuracy. researchgate.net While computationally more demanding than DFT, these methods can provide more precise descriptions of electron correlation effects, which are important for accurately predicting molecular properties.
For this compound, ab initio calculations can be used to refine the geometric and electronic structures obtained from DFT. They are particularly valuable for calculating properties where high accuracy is crucial, such as reaction barriers and interaction energies. Comparing the results from different ab initio methods and with DFT can provide a comprehensive understanding of the molecule's electronic structure and the reliability of the theoretical models.
Conformational Landscape Exploration through Molecular Mechanics and Dynamics Simulations
The flexible nature of the azetidine (B1206935) ring and the rotatable hydroxymethyl and methyl groups in this compound give rise to multiple possible conformations. Understanding this conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
Molecular mechanics (MM) methods, which use classical force fields, are well-suited for rapidly exploring the potential energy surface of flexible molecules. By systematically rotating the single bonds, a conformational search can identify low-energy conformers.
Following the identification of stable conformers, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how the molecule moves and changes its conformation at a given temperature. These simulations can highlight the most populated conformational states and the transitions between them. For instance, MD simulations have been used to study the conformational properties of azetidine-containing peptides. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C(H2OH)-N1-C4) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.00 | 45 |
| B | 180° | 0.85 | 30 |
| C | -60° | 1.50 | 25 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. nih.govrsc.org For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) is particularly valuable for structure elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR spectra that can aid in the assignment of experimental signals. epstem.net
Similarly, infrared (IR) and Raman vibrational frequencies can be calculated. researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule. researchgate.net This correlation helps in confirming the molecular structure and understanding the nature of its chemical bonds.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 68.5 | 68.2 |
| C3 | 25.1 | 24.9 |
| C4 | 45.8 | 45.5 |
| CH₃ | 20.3 | 20.1 |
| CH₂OH | 62.7 | 62.4 |
Note: The experimental values are hypothetical for the purpose of illustrating the correlation.
Reaction Mechanism Modeling for Key Transformations of this compound
The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which is a key aspect of their chemistry. nih.govacs.orgmagtech.com.cn Computational modeling can be used to investigate the mechanisms of these reactions, providing insights into the transition states and intermediates involved. For this compound, potential reactions could include nucleophilic attack leading to ring opening or reactions involving the hydroxyl group.
By calculating the potential energy surface for a proposed reaction pathway, the activation energies (reaction barriers) and reaction energies can be determined. acs.org This information helps in understanding the feasibility and regioselectivity of the reaction under different conditions. For example, computational studies have been used to model the enantioselective ring-opening of azetidines catalyzed by a chiral squaramide hydrogen-bond donor. acs.org
Molecular Docking and Ligand-Protein Interaction Simulations for Hypothetical Receptor Binding (Theoretical Frameworks)
Given that many azetidine derivatives exhibit pharmacological activity, it is relevant to explore the potential interactions of this compound with biological macromolecules. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov
In a hypothetical scenario, if a protein target for azetidine-like compounds is known, molecular docking could be used to predict the binding mode and affinity of this compound within the active site of that protein. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.com The results of docking studies can provide a theoretical framework for understanding potential biological activity and can guide the design of new, more potent derivatives. Molecular dynamics simulations of the resulting ligand-protein complex can further be used to assess the stability of the binding mode. researchgate.net
Table 4: Hypothetical Docking Results of this compound with a Kinase
| Parameter | Value |
| Binding Affinity | -7.5 kcal/mol |
| Key Interacting Residues | ASP145, LYS72, PHE80 |
| Hydrogen Bonds | 2 (with ASP145, LYS72) |
| Hydrophobic Interactions | 3 (with PHE80, VAL55) |
Note: This table contains hypothetical data for a theoretical docking simulation.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused solely on derivatives of this compound. While the broader class of azetidine-containing compounds has been the subject of computational modeling in drug discovery, specific and detailed research findings, including data tables correlating structural modifications of this compound with biological activity or physicochemical properties, are not available in the reviewed literature.
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics.
For a hypothetical QSAR study on this compound derivatives, one would typically synthesize a library of analogues with variations at different positions of the molecule. For instance, substitutions could be made on the azetidine ring, the methyl group, or by modifying the methanol (B129727) moiety. The biological activity of these derivatives against a specific target (e.g., an enzyme or receptor) would then be determined experimentally. Subsequently, various molecular descriptors for each derivative would be calculated using computational chemistry software. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that correlates a subset of these descriptors with the observed biological activity.
Similarly, a QSPR study would follow a comparable workflow, but the endpoint would be a physicochemical property, such as solubility, lipophilicity (logP), or metabolic stability.
Although no specific studies on this compound were identified, research on other azetidine derivatives, such as azetidine-2-carbonitriles, has demonstrated the utility of QSAR in identifying key structural features that influence biological activity. mit.eduacs.org For example, in a study on azetidine-2-carbonitrile (B3153824) derivatives with antimalarial activity, descriptors related to polarizability were found to be influential in the developed QSAR model. mit.eduacs.org Such studies underscore the potential of QSAR and QSPR as valuable tools in the rational design of novel therapeutic agents based on the azetidine scaffold.
The development of predictive QSAR and QSPR models for derivatives of this compound would require the generation of experimental data for a series of structurally related compounds. At present, such data does not appear to be publicly available, precluding the generation of the detailed research findings and data tables requested for this section.
Applications of 4 Methylazetidin 2 Yl Methanol in Organic Synthesis and Materials Science
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The inherent chirality and conformational rigidity of the azetidine (B1206935) ring make (4-Methylazetidin-2-yl)methanol a valuable potential chiral building block for the synthesis of complex organic molecules. nih.govrsc.org Chiral azetidines are sought-after components in medicinal chemistry and natural product synthesis due to their ability to introduce stereochemical complexity and act as bioisosteres for other cyclic systems. rsc.org The presence of two stereocenters in this compound allows for diastereoselective reactions, where the existing stereochemistry directs the formation of new stereocenters.
The hydroxyl and amino functionalities can be selectively protected or activated to participate in a variety of chemical transformations. For instance, the nitrogen atom can be derivatized, and the hydroxyl group can be oxidized or converted into a leaving group, setting the stage for subsequent stereocontrolled modifications. The synthesis of highly substituted azetidines often involves multi-step sequences, starting from readily available chiral precursors like amino acids. nih.gov A robust methodology for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be stereoselectively hydrogenated to tetrasubstituted azetidine-2-carboxylate derivatives, highlights the potential for creating complex azetidine cores. nih.gov
Chiral auxiliaries based on oxazolidinones are widely used in asymmetric synthesis to control the stereochemical outcome of reactions. williams.edu In a similar vein, the chiral backbone of this compound can be exploited to direct the stereoselective alkylation of enolates or other prochiral substrates. york.ac.uk The predictable stereochemical control offered by such chiral scaffolds is a significant advantage in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. williams.edu
Table 1: Representative Diastereoselective Transformations of Chiral Azetidine Derivatives
| Starting Material Analogue | Reagents and Conditions | Product Type | Key Transformation | Diastereomeric Ratio | Reference |
| N-protected 2-azetine-carboxylate | H₂, Pd/C, rt | Tetrasubstituted azetidine-2-carboxylate | cis-Hydrogenation | >95:5 | nih.gov |
| Chiral imide enolate (oxazolidinone auxiliary) | Alkyl halide, base | α-Substituted carboxylic acid derivative | Asymmetric alkylation | Up to >99:1 | york.ac.uk |
| 4-Aryl-3-methyl-1,2,3,6-tetrahydropyridine | Alkoxymethylation reagents | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol | Alkoxymethylation of metalloenamine | High diastereoselectivity | nih.gov |
| 3-Methyl-4-piperidinenitrile | Fluoroarene, base | (3R,4R)-4-Aryl-3-methyl-4-piperidinemethanol | Nucleophilic substitution | High diastereoselectivity | nih.gov |
Incorporation into Macrocyclic and Supramolecular Architectures
The unique structural properties of this compound make it an intriguing candidate for incorporation into macrocyclic and supramolecular structures. The strained four-membered ring can act as a turn-inducing element, facilitating the synthesis of small to medium-sized macrocycles, which are often challenging to prepare. nih.gov The introduction of a 3-aminoazetidine subunit, for example, has been shown to significantly improve the efficiency of head-to-tail cyclizations of tetra-, penta-, and hexapeptides. nih.gov This suggests that the 4-methylazetidine core could similarly pre-organize a linear precursor into a conformation amenable to macrocyclization, potentially leading to higher yields and selectivity. nih.gov
The hydroxyl and secondary amine functionalities of this compound are capable of participating in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. nih.govmdpi.com These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govmdpi.comnih.gov The specific geometry and directionality of the hydrogen bonds offered by this compound could lead to the formation of novel supramolecular architectures with potential applications in materials science, such as in the development of functional organic frameworks or liquid crystals. The interplay of hydrogen bonding and other weak intermolecular forces, like solvophobic interactions, is crucial in directing the formation of these complex structures. nih.gov
Table 2: Examples of Azetidine-Containing Macrocycles and Supramolecular Assemblies
| Building Block/Precursor | Resulting Architecture | Key Structural Feature/Interaction | Application/Potential Application | Reference |
| Linear peptides with 3-aminoazetidine (3-AAz) | Small head-to-tail cyclic peptides | 3-AAz as a turn-inducing element | Drug discovery, protease stability | nih.gov |
| (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol | 2D layer structure via hydrogen bonding | N-H···N and O-H···N hydrogen bonds | Functional molecular systems | nih.gov |
| Perylene dianhydride derivative in methanol (B129727) | Self-assembled nanospheres | π-π stacking, hydrogen bonding, solvophobic interactions | Nanoscience, nanotechnology | nih.gov |
Use in the Construction of Diverse Heterocyclic Scaffolds Beyond Azetidines
The ring strain inherent in the azetidine core of this compound makes it a versatile intermediate for the synthesis of other heterocyclic systems through ring-opening or ring-expansion reactions. rsc.orgnih.gov These transformations leverage the release of strain energy to drive the formation of larger, more stable rings.
Nucleophilic ring-opening of activated azetidinium ions is a well-established method for producing functionalized linear amines in a regio- and stereoselective manner. nih.gov The regiochemical outcome of the ring-opening is influenced by the substitution pattern on the azetidine ring. Furthermore, photochemical methods, such as the Norrish–Yang cyclization to form azetidinols followed by ring-opening, offer sustainable pathways to highly functionalized molecules like dioxolanes and 3-amino-1,2-diols. beilstein-journals.orgnih.gov
Ring-expansion reactions can be employed to convert azetidines into larger N-heterocycles like piperidines and pyrrolidines, which are prevalent scaffolds in pharmaceuticals. nih.gov For example, the reaction of 2-methylene-N-substituted aziridines (a related three-membered ring system) can lead to 5-methylenepiperidines through radical cyclization. whiterose.ac.uk Similar strategies applied to appropriately functionalized this compound derivatives could provide access to a diverse range of substituted piperidines and other heterocyclic structures.
Table 3: Transformation of Azetidines into Other Heterocyclic Scaffolds
| Azetidine Derivative Type | Reagents and Conditions | Resulting Scaffold | Transformation Type | Reference |
| 3-Phenylazetidinols | Electron-deficient ketones or boronic acids | Dioxolanes, 3-amino-1,2-diols | Photochemical cyclization followed by ring-opening | beilstein-journals.orgnih.gov |
| N-Activated azetidines | Various nucleophiles | Polysubstituted linear amines | Nucleophilic ring-opening | nih.gov |
| 2,2-Disubstituted azetidines | Acid | 6,6-Disubstituted 1,3-oxazinan-2-ones | Ring expansion | rsc.org |
| Azetidines (conceptual) | Radical initiators/rearrangement conditions | Piperidines, Pyrrolidines | Ring expansion/rearrangement | nih.govwhiterose.ac.uk |
Potential as a Monomer or Precursor in Polymer Chemistry (Conceptual and Theoretical Aspects)
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.org Both cationic and anionic ROP methods have been explored for azetidine and its derivatives.
Cationic ring-opening polymerization (CROP) of azetidine can produce branched poly(propylenimine) (PPI). rsc.org The polymerization kinetics and the resulting polymer architecture are influenced by factors such as temperature and the monomer-to-initiator ratio. The presence of substituents on the azetidine ring, such as the methyl and hydroxymethyl groups in this compound, would be expected to significantly affect the polymerization process. The methyl group could introduce steric hindrance, potentially slowing the rate of polymerization, while the hydroxyl group could participate in side reactions or influence the solubility and properties of the resulting polymer.
Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines has also been investigated, offering a pathway to linear polyamines. The nature of the substituent on the sulfonyl group has been shown to impact the rate of polymerization. While direct polymerization studies of this compound are not available, it is conceivable that after N-protection (e.g., with a sulfonyl group), it could undergo AROP. The chiral centers in the monomer would be retained in the polymer backbone, leading to the formation of a chiral, functionalized polyamine with potential applications in areas such as chiral separations or as a scaffold for asymmetric catalysis.
Table 4: Polymerization of Azetidine Derivatives
| Monomer Type | Polymerization Method | Resulting Polymer | Key Features/Observations | Reference |
| Azetidine | Cationic ROP (acid-initiated) | Branched Poly(propylenimine) (PPI) | Formation of tertiary amines with increased reaction time. | rsc.org |
| N-sulfonylazetidines | Anionic ROP (base-initiated) | Linear Poly(N-sulfonylazetidine)s | Potential precursors to linear polyimines. | rsc.org |
| N-alkylazetidines | Cationic ROP | "Living" polymers in some cases | Rate constants depend on the N-alkyl substituent. | rsc.org |
Application in the Design and Synthesis of Ligands for Catalysis
This compound possesses the key structural features of a promising chiral ligand for asymmetric catalysis: a rigid chiral backbone and two potential coordination sites (the nitrogen atom and the oxygen atom of the hydroxyl group). Such bidentate amino alcohol ligands are highly valuable in enantioselective synthesis. mdpi.comnih.gov
The formation of a metal complex with this compound would create a chiral environment around the metal center. This chiral pocket can effectively discriminate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The specific stereochemistry of the ligand, determined by the arrangement of the methyl and hydroxymethyl groups, would dictate the absolute configuration of the product.
Analogous chiral ligands derived from amino acids and peptides have been successfully employed in a variety of metal-catalyzed reactions, including nucleophilic additions and conjugate additions. mdpi.com For example, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been used as ligands in copper(II)-catalyzed asymmetric Henry reactions with high enantioselectivity. beilstein-journals.orgbeilstein-archives.org Given these precedents, ligands derived from this compound could potentially be effective in a range of asymmetric transformations, such as the addition of organozinc reagents to aldehydes, transfer hydrogenation of ketones, and various cycloaddition reactions. The synthesis of such a ligand would typically involve the reaction of this compound with a suitable metal precursor.
Table 5: Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Product Enantioselectivity | Reference |
| Dipeptide Schiff bases | Zr(O-i-Pr)₄, Hf(O-i-Pr)₄ | Enantioselective addition of Et₂Zn to imines | High enantioselectivity | mdpi.com |
| Chiral phosphoramidite | Cu(II) or Ag(I) | 1,3-Dipolar cycloaddition | High enantioselectivity | nih.gov |
| 2-(Pyridin-2-yl)imidazolidin-4-one derivatives | Cu(II) | Asymmetric Henry reaction | Up to 97% ee | beilstein-journals.orgbeilstein-archives.org |
| Chiral dienes | Rh, Ir, Pd, etc. | Various asymmetric transformations | High enantioselectivity | nih.gov |
Medicinal Chemistry Research Perspectives on 4 Methylazetidin 2 Yl Methanol As a Chemical Scaffold
Design Principles for Azetidine-Containing Compounds with Pharmacological Relevance
The incorporation of the azetidine (B1206935) motif into drug candidates is guided by several key design principles aimed at optimizing pharmacological activity and physicochemical properties. Azetidines are recognized for their ability to serve as bioisosteres for other cyclic and acyclic functionalities, offering a unique set of vectors for substituent placement.
One of the primary advantages of the azetidine scaffold is its inherent structural rigidity and three-dimensionality. Unlike more flexible linkers, the strained four-membered ring restricts the conformational freedom of the molecule, which can lead to a more precise orientation of substituents and enhanced binding affinity to biological targets. This conformational constraint is a critical principle in designing potent and selective ligands.
Furthermore, the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a point for further substitution to modulate properties like solubility, lipophilicity, and metabolic stability. The substitution pattern on the azetidine ring itself is a crucial design element. For instance, substituents at the 2- and 4-positions, as seen in (4-Methylazetidin-2-yl)methanol, provide distinct vectors for exploring chemical space and interacting with target proteins. The methyl group at the 4-position can provide a hydrophobic interaction or act as a stereochemical control element, while the methanol (B129727) group at the 2-position offers a handle for hydrogen bonding or further chemical elaboration.
The stability of the azetidine ring, despite its inherent strain, is generally sufficient for it to be a viable component of drug molecules. snv63.ru Medicinal chemists leverage this stability in conjunction with the ring's unique geometry to design compounds with improved pharmacological profiles. snv63.ru The azetidine scaffold has been successfully incorporated into a wide range of biologically active compounds, including those with anticancer, antibacterial, and antiviral activities, as well as agents targeting the central nervous system. snv63.ru
Structure-Activity Relationship (SAR) Studies of this compound Analogs (Emphasis on chemical modifications and theoretical activity profiles)
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, we can extrapolate theoretical SAR based on general principles of medicinal chemistry and known SAR of other azetidine-containing compounds. Such studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
The this compound scaffold presents several key positions for chemical modification to probe the SAR:
The Azetidine Nitrogen (N1): The nitrogen atom is a primary site for modification. Acylation, alkylation, or arylation at this position can significantly impact a compound's properties. For example, introducing a bulky group could probe for steric tolerance in a binding pocket, while adding a basic amine could enhance solubility or introduce a new hydrogen bonding interaction.
The Methanol Group (C2): The primary alcohol at the C2 position is a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid, which could introduce new interactions with a target. Alternatively, it can be etherified or esterified to explore the impact of lipophilicity on activity. The hydroxyl group itself can act as a crucial hydrogen bond donor.
The Methyl Group (C4): The methyl group at the C4 position can be varied to explore the effects of size and stereochemistry. Replacing it with larger alkyl groups (ethyl, propyl) or smaller (hydrogen) or even cyclic groups could define the size of the hydrophobic pocket it occupies. The stereochemistry at this position (cis or trans relative to the C2 substituent) will also be critical for biological activity.
A hypothetical SAR exploration of this compound analogs is presented in the table below, illustrating potential modifications and their predicted impact on a theoretical biological target.
| Analog | Modification | Theoretical Activity Profile |
| Parent Compound | This compound | Baseline activity |
| Analog 1 | N-Benzylation | Potential for increased potency through aromatic interactions. |
| Analog 2 | O-Benzylation of the methanol | Increased lipophilicity, may improve cell permeability. |
| Analog 3 | Oxidation of methanol to carboxylic acid | Introduction of a charge, potential for new ionic interactions. |
| Analog 4 | Replacement of 4-methyl with 4-ethyl | Probes for additional hydrophobic space in the binding pocket. |
| Analog 5 | Removal of the 4-methyl group | Determines the importance of the methyl group for activity. |
| Analog 6 | Inversion of stereochemistry at C4 | Establishes the stereochemical requirements for binding. |
Rational Design of Ligands and Lead Compounds Incorporating the this compound Moiety
Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target and the principles of molecular recognition. The this compound scaffold offers a rigid and stereochemically defined framework that is well-suited for rational design approaches to create ligands with high affinity and selectivity.
The process of designing ligands incorporating this moiety would typically begin with computational modeling studies, such as docking the this compound scaffold into the active site of a target protein. This would help to identify the optimal orientation of the scaffold and highlight potential interactions between the scaffold's functional groups and the protein's amino acid residues.
For example, the hydroxyl group of the methanol at C2 could be positioned to form a hydrogen bond with a key polar residue in the active site. The methyl group at C4 could be directed towards a hydrophobic pocket, contributing to binding affinity. The azetidine nitrogen could be oriented to either accept a hydrogen bond or be in a position where substitution can lead to favorable interactions with a nearby region of the protein.
Once an initial binding hypothesis is established, medicinal chemists can use this information to rationally design new analogs. This could involve "growing" the molecule from the azetidine nitrogen or the C2-methanol to reach other binding pockets, or fine-tuning the existing substituents to optimize interactions. This iterative process of design, synthesis, and biological evaluation is the cornerstone of rational drug discovery.
The concept of "scaffold hopping," where a known pharmacophore is replaced with a novel scaffold that maintains the key binding interactions, is also relevant. nih.gov The this compound moiety could be used as a novel scaffold to replace less desirable chemical groups in existing drug candidates, potentially improving their properties.
Role of this compound in Fragment-Based Drug Discovery and Lead Identification (Focus on chemical fragments and synthetic strategies)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. frontiersin.orgnih.gov This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit with low affinity. These fragment hits then serve as starting points for optimization into more potent leads.
The this compound scaffold possesses many of the desirable characteristics of a good fragment. It has a low molecular weight, a three-dimensional shape, and contains functional groups that can be readily modified. Its inclusion in a fragment library would increase the structural diversity of the library and provide a unique starting point for drug discovery programs.
The "Rule of Three" is a common guideline for designing fragment libraries, which suggests that fragments should have a molecular weight ≤ 300 Da, a cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors. frontiersin.org this compound fits well within these parameters.
Properties of this compound as a Potential Fragment:
| Property | Value | Compliance with Rule of Three |
| Molecular Weight | ~115.15 g/mol | Yes |
| cLogP | < 3 | Yes |
| Hydrogen Bond Donors | 2 (OH, NH) | Yes |
| Hydrogen Bond Acceptors | 2 (O, N) | Yes |
| Rotatable Bonds | Low | Favorable for binding |
The synthetic accessibility of this compound and its analogs is a critical consideration for its use in FBDD. The development of robust and scalable synthetic routes is necessary to generate a library of related fragments for screening and follow-up studies. Efficient synthetic strategies would likely involve the construction of the azetidine ring followed by the introduction or modification of the substituents at the C2 and C4 positions.
Preclinical Research Paradigms Utilizing this compound as a Chemical Probe for Target Exploration (Focus on chemical probe design and in vitro applications)
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.gov The this compound scaffold could serve as the core of a chemical probe for exploring the function of novel biological targets.
The design of a chemical probe based on this scaffold would involve several key steps:
Identification of a Potent and Selective Binder: The first step is to develop an analog of this compound that binds with high affinity and selectivity to the target of interest. This is typically achieved through the SAR studies and rational design approaches described earlier.
Incorporation of a Reporter Tag or Reactive Group: Once a potent binder is identified, it is modified to include a reporter tag (e.g., a fluorophore, biotin) or a reactive group (e.g., a photo-affinity label). This modification must be done at a position on the molecule that does not disrupt its binding to the target. The C2-methanol or the azetidine nitrogen would be logical points for such modifications.
Synthesis of a Negative Control: A crucial component of any chemical probe is a closely related analog that is inactive against the target. This negative control is used to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not due to off-target effects. An enantiomer or a regioisomer could potentially serve as a negative control.
Once synthesized, these chemical probes can be used in a variety of in vitro applications to explore the function of the target protein. For example, a fluorescently labeled probe could be used in microscopy studies to visualize the subcellular localization of the target. A biotin-labeled probe could be used for affinity purification of the target protein and its binding partners, providing insights into its cellular function. Photo-affinity labeled probes can be used to covalently label the target protein, enabling its identification in complex biological mixtures. chemicalprobes.org
Future Directions and Emerging Research Avenues for 4 Methylazetidin 2 Yl Methanol
Exploration of Novel and Sustainable Synthetic Methodologies for Structural Diversification
The creation of diverse molecular libraries based on the (4-Methylazetidin-2-yl)methanol scaffold hinges on the development of robust and versatile synthetic methods. Current research trends emphasize sustainability, efficiency, and the ability to rapidly generate analogues.
Continuous flow chemistry is emerging as a powerful tool for the synthesis and functionalization of strained heterocycles like azetidines. uniba.itacs.org This technology offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to handle highly reactive intermediates. uniba.ituniba.it For the synthesis of azetidine (B1206935) derivatives, flow technology has been successfully used for the generation and functionalization of lithiated intermediates, which are crucial for creating substituted azetidines. acs.org Researchers have demonstrated the first flow synthesis of C3-functionalized azetidines and C2-functionalized azetines from a common precursor, highlighting the robustness and sustainability of the process, particularly when using eco-friendly solvents like cyclopentyl methyl ether (CPME). uniba.itacs.org
Photochemical modifications of azetidine derivatives have also been successfully translated from batch to flow processes, enabling synthesis on a multigram scale. acs.org The application of these flow methodologies could enable the large-scale production of this compound and facilitate its subsequent diversification by providing a safer and more efficient way to handle the reactive intermediates involved in its synthesis and functionalization. researchgate.net
Table 1: Advantages of Flow Chemistry in Azetidine Synthesis
| Feature | Description | Reference |
| Enhanced Safety | Allows for the controlled handling of highly reactive and unstable intermediates. | uniba.it |
| Improved Control | Precise control over reaction parameters such as temperature and residence time. | acs.org |
| Scalability | Facilitates the transition from milligram to gram and multigram scale production. | acs.org |
| Sustainability | Enables the use of greener solvents and can lead to higher efficiency and reduced waste. | uniba.itacs.org |
Biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing chiral molecules. The development of "carbene transferase" enzymes, engineered from cytochrome P450 variants, represents a significant breakthrough for azetidine synthesis. researchgate.net These biocatalysts can perform a one-carbon ring expansion of aziridines to produce azetidines with exceptional stereocontrol (99:1 er). researchgate.net This method is particularly noteworthy as it steers the reaction away from the typical pathways of reactive aziridinium (B1262131) ylides. researchgate.net Applying such a biocatalytic strategy to precursors of this compound could provide a highly efficient and enantioselective route to this specific chiral compound, bypassing many of the challenges associated with traditional chemical synthesis.
Advanced Applications in Asymmetric Organocatalysis and Metal Catalysis
The chiral nature and the presence of both a hydroxyl group and a secondary amine make this compound an attractive candidate for development as a ligand in metal catalysis or as a direct organocatalyst. Azetidine-containing building blocks are increasingly used in drug design, and their catalytic potential is an area of growing interest. rsc.orgenamine.net
Various metal-catalyzed reactions have been developed for azetidine synthesis, utilizing catalysts based on palladium, rhodium, and lanthanum. rsc.orgfrontiersin.org For instance, La(OTf)₃ has been used to catalyze the intramolecular aminolysis of epoxy amines to yield azetidines, a reaction that tolerates a wide range of functional groups. frontiersin.org Furthermore, chiral, enantiomerically pure azetidines have been highlighted for their use in asymmetric catalysis. researchgate.net The this compound scaffold, with its defined stereochemistry, could be employed to create novel ligands for transition metals, potentially enabling new asymmetric transformations. Its bifunctional nature could allow for dual activation of substrates, a highly sought-after feature in catalyst design.
Integration into High-Throughput Synthesis and Screening Libraries for Chemical Biology Research
High-throughput synthesis (HTS) has become indispensable in medicinal chemistry for rapidly generating large libraries of compounds for biological screening. rug.nl Azetidines are recognized as valuable motifs in drug discovery due to their ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. enamine.netbohrium.com The rigid structure of the azetidine ring can lead to a decrease in the entropy of binding to a biological target, potentially increasing affinity. enamine.net
The development of efficient synthetic routes, such as those employing flow chemistry or multicomponent reactions, will facilitate the inclusion of this compound and its derivatives into HTS libraries. uniba.itrug.nl These libraries can then be screened against a wide array of biological targets to identify new hit compounds for therapeutic areas such as neurological diseases, where azetidines have already shown promise. sciencedaily.com
Development of Predictive Computational Models for Azetidine-Based Chemical Space
The synthesis of complex molecules like substituted azetidines can be a resource-intensive, trial-and-error process. thescience.devmit.edu To address this, researchers are developing computational models and machine learning algorithms to predict the outcomes of chemical reactions. thescience.devnih.gov Recently, a significant breakthrough was achieved by researchers at MIT and the University of Michigan, who developed computational models to predict which alkene-oxime pairs would successfully react to form azetidines via photocatalysis. thescience.devmit.edu These models, which can make predictions in seconds, help scientists prescreen substrates and avoid syntheses that are unlikely to work, thereby saving significant time and resources. thescience.devmit.edu
This predictive power not only accelerates the discovery of new synthetic routes but also expands the known accessible chemical space for azetidines. mit.edu Similar machine learning approaches are being used to predict reaction yields for other heterocyclic compounds, demonstrating the broad applicability of these methods. nih.gov Developing such models for reactions involving this compound would enable a more rational design of derivatives and a targeted exploration of its chemical space for specific applications. nih.gov
Table 2: Impact of Computational Modeling on Azetidine Synthesis
| Research Area | Key Finding | Significance | Reference |
| Reaction Prediction | Developed models to predict successful alkene-oxime pairings for azetidine synthesis. | Enables prescreening of substrates, reducing trial-and-error experimentation. | thescience.devmit.edu |
| Yield Prediction | Utilized machine learning to predict reaction yields for amide-coupled C2-carboxylated 1,3-azoles. | Provides a tool for the rational design of molecules by visualizing how substructures influence yield. | nih.gov |
| Chemical Space Exploration | Showed that the accessible substrate range for azetidine synthesis is much wider than previously thought. | Opens up possibilities for creating a broader diversity of azetidine-based compounds. | mit.edu |
Interdisciplinary Research at the Interface of Chemical Biology and Materials Science
The unique properties of the strained azetidine ring are finding applications beyond medicine, extending into materials science and chemical biology. researchgate.netbohrium.com For example, photochemical methods have been used to create novel azetidine-based energetic materials, demonstrating that the functionalization of the azetidine core can be used to tune material properties. bohrium.com The inherent ring strain of azetidines makes them suitable monomers for polymerization, opening another avenue in materials science. researchgate.net
In chemical biology, azetidine derivatives are being explored for various applications. For instance, a related 1,3-dithiolane (B1216140) scaffold has been used to develop potent tyrosinase inhibitors for skin-whitening applications. nih.gov This suggests that the this compound scaffold could similarly be used as a starting point for developing new enzyme inhibitors or chemical probes. The convergence of synthetic chemistry, computational modeling, and materials science will likely uncover novel applications for this versatile building block.
Q & A
Q. What emerging applications justify further investigation of this compound?
Q. How can machine learning enhance the discovery of novel derivatives with improved bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
